molecular formula C14H11ClN2OS B2958623 2-Chloro-N-[[3-(5-cyanothiophen-2-yl)phenyl]methyl]acetamide CAS No. 2411271-55-9

2-Chloro-N-[[3-(5-cyanothiophen-2-yl)phenyl]methyl]acetamide

Cat. No.: B2958623
CAS No.: 2411271-55-9
M. Wt: 290.77
InChI Key: QYLCZBYCZHCYBZ-UHFFFAOYSA-N
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Description

2-Chloro-N-[[3-(5-cyanothiophen-2-yl)phenyl]methyl]acetamide is a chemical compound with a molecular formula of C14H11ClN2OS This compound is known for its unique structure, which includes a chloroacetamide group attached to a phenyl ring substituted with a cyanothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[[3-(5-cyanothiophen-2-yl)phenyl]methyl]acetamide typically involves the reaction of 2-chloroacetamide with a suitable substituted benzylamine derivative. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol, and may require the presence of a catalyst to facilitate the reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity of the final product. Purification steps, including crystallization or chromatography, are employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[[3-(5-cyanothiophen-2-yl)phenyl]methyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Cyclization Reactions: The presence of the cyanothiophene moiety allows for potential cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

2-Chloro-N-[[3-(5-cyanothiophen-2-yl)phenyl]methyl]acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.

    Material Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[[3-(5-cyanothiophen-2-yl)phenyl]methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(3-cyanothiophen-2-yl)acetamide: A structurally similar compound with a different substitution pattern on the phenyl ring.

    Phenoxyacetamide Derivatives: Compounds with a phenoxy group instead of the cyanothiophene moiety, which may have different biological activities.

Uniqueness

2-Chloro-N-[[3-(5-cyanothiophen-2-yl)phenyl]methyl]acetamide is unique due to the presence of both the chloroacetamide and cyanothiophene groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-[[3-(5-cyanothiophen-2-yl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2OS/c15-7-14(18)17-9-10-2-1-3-11(6-10)13-5-4-12(8-16)19-13/h1-6H,7,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLCZBYCZHCYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(S2)C#N)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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